N-Boc-O-tosyl hydroxylamine
Description
Significance of Electrophilic Nitrogen Transfer Reagents in Organic Chemistry
The introduction of nitrogen-containing functional groups is a cornerstone of organic synthesis, largely due to the prevalence of nitrogen in pharmaceuticals, agrochemicals, and materials. chemimpex.com Electrophilic amination, the formation of a carbon-nitrogen bond using an electrophilic nitrogen source, provides a powerful and often complementary approach to traditional nucleophilic amination methods. medchemexpress.com Reagents for electrophilic amination are characterized by a nitrogen atom attached to an electron-withdrawing group, which serves as a good leaving group. This structural feature renders the nitrogen atom electron-deficient and thus reactive towards nucleophiles such as carbanions, enolates, and amines. medchemexpress.comresearchgate.net
The development of stable, selective, and easy-to-handle electrophilic aminating agents is crucial for modern synthetic chemistry. These reagents offer alternative pathways for the synthesis of complex amines and other nitrogenous compounds, particularly when traditional methods involving nucleophilic substitution or reductive amination are challenging. researchgate.net The ability to form C-N bonds under mild conditions and with high functional group tolerance is a significant advantage offered by these electrophilic reagents. chemimpex.com
Historical Context of Hydroxylamine (B1172632) Derivatives in Amination Methodologies
Hydroxylamine and its derivatives have a long history as precursors for electrophilic amination. Early methods often involved harsh conditions or reagents with limited stability and selectivity. Over time, a variety of O-substituted and N-substituted hydroxylamine derivatives have been developed to overcome these limitations. For instance, hydroxylamine-O-sulfonic acid has been utilized as a versatile nitrogen source, capable of acting as both a nucleophile and an electrophile. psu.edu
The evolution of these reagents has been driven by the need for greater control over reactivity and selectivity. By modifying the substituents on the oxygen and nitrogen atoms of the hydroxylamine core, chemists have been able to fine-tune the steric and electronic properties of the reagent. This has led to the development of reagents like O-acylhydroxylamines and sulfonylhydroxylamines, which can aminate a wide array of carbanions. medchemexpress.comresearchgate.net The introduction of protecting groups on the nitrogen atom, such as the tert-butoxycarbonyl (Boc) group, was a significant advancement, allowing for the controlled introduction of a protected amino group that can be deprotected at a later stage in a synthetic sequence. researchgate.netsmolecule.com
Overview of N-Boc-O-tosyl Hydroxylamine's Role in Modern Synthetic Methodologies
This compound, a white crystalline solid, has established itself as a highly effective and versatile electrophilic aminating agent in modern organic synthesis. smolecule.com Its structure, featuring a Boc-protected nitrogen and a tosyl leaving group, provides a balance of stability for handling and sufficient reactivity for a range of transformations. chemimpex.com This reagent is particularly valued for its ability to deliver the "NHBoc" moiety to various nucleophiles under relatively mild conditions. researchgate.net
A key feature of this compound is its role as a precursor to the active aminating species, which can be generated in situ. organic-chemistry.org This avoids the need to handle potentially less stable intermediates. Its applications are diverse and include the N-amination of aryl and alkyl amines to form protected hydrazines, the amination of amino acid derivatives, and the metal-free synthesis of secondary amides from ketones via a Beckmann rearrangement. medchemexpress.comresearchgate.netresearchgate.net Furthermore, it has been successfully employed in the metal- and additive-free intermolecular aziridination of olefins. organic-chemistry.org The generation of a water-soluble tosylic acid byproduct simplifies purification processes. researchgate.net
The following table provides a summary of the physical and chemical properties of this compound:
| Property | Value |
| Chemical Formula | C₁₂H₁₇NO₅S |
| Molecular Weight | 287.33 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 96-98 °C |
| Solubility | Soluble in various organic solvents such as ether, toluene, and dimethylformamide. smolecule.com |
The following table details some of the key applications of this compound with representative substrates and reported yields.
| Application | Substrate | Product | Yield (%) |
| N-Amination of Amines | Aniline | 1-Anilino-1-Boc-hydrazine | 92 |
| N-Amination of Amines | Dibenzylamine | 1-(Dibenzylamino)-1-Boc-hydrazine | 85 |
| N-Amination of Amino Esters | L-Phenylalanine methyl ester | N-Boc-β-hydrazino-L-phenylalanine methyl ester | 88 |
| Beckmann Rearrangement | 4-Methylacetophenone | N-(4-Methylphenyl)acetamide | 82 |
| Aziridination of Olefins | Styrene | 1-Boc-2-phenylaziridine | 85 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-9-5-7-10(8-6-9)19(15,16)18-13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDPZKPHVNFUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450207 | |
| Record name | TERT-BUTYL TOSYLOXYCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105838-14-0 | |
| Record name | TERT-BUTYL TOSYLOXYCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Boc O Tosyl Hydroxylamine
Classical Preparative Routes
The most common and direct method for preparing N-Boc-O-tosyl hydroxylamine (B1172632) is a two-step process starting from hydroxylamine. smolecule.comresearchgate.net This route involves the sequential protection of the nitrogen atom followed by sulfonation of the oxygen atom.
The synthesis begins with the N-protection of hydroxylamine. In a typical procedure, an aqueous solution of hydroxylamine is treated with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a mild base such as sodium bicarbonate. thieme-connect.com This reaction selectively installs the Boc group onto the nitrogen atom, yielding the intermediate N-(tert-butoxycarbonyl)hydroxylamine.
The second step involves the O-tosylation of this intermediate. The crude N-Boc-hydroxylamine is dissolved in a suitable solvent like dichloromethane (B109758) and reacted with p-toluenesulfonyl chloride (TsCl). thieme-connect.com This reaction requires a base, such as N-methylmorpholine (NMM), to neutralize the hydrochloric acid byproduct. thieme-connect.com The final product, N-Boc-O-tosyl hydroxylamine, is typically isolated as a stable, white crystalline solid. researchgate.net
Table 1: Typical Reagents in the Two-Step Synthesis
| Step | Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1. Boc Protection | Hydroxylamine | Di-tert-butyl dicarbonate | Sodium Bicarbonate | Methanol/Water | N-(tert-butoxycarbonyl)hydroxylamine |
| 2. Tosylation | N-(tert-butoxycarbonyl)hydroxylamine | p-Toluenesulfonyl chloride | N-Methylmorpholine | Dichloromethane | this compound |
The success of the synthesis hinges on the strategic selection of protecting and activating groups.
Protection Strategy: The Boc group is an ideal choice for protecting the nitrogen atom of hydroxylamine. It is introduced using di-tert-butyl dicarbonate, a widely available and easy-to-handle reagent. thieme-connect.comorganic-chemistry.org The reaction proceeds under mild, often aqueous, conditions and is highly efficient. thieme-connect.com The Boc group provides stability to the intermediate and can be removed under acidic conditions if required for subsequent transformations, although for its use as an aminating agent, the entire N-Boc moiety is often transferred. organic-chemistry.orgfrontiersin.org
Tosylation Strategy: The tosyl group serves as an excellent leaving group, activating the N-O bond for nucleophilic attack in amination reactions. The tosylation is accomplished using p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic organic base like N-methylmorpholine (NMM). thieme-connect.com The use of a base is crucial to drive the reaction to completion by scavenging the HCl generated. The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control reactivity and improve selectivity. thieme-connect.com
Advanced and Scalable Synthesis Techniques
Recent advancements have focused on making the synthesis of this compound more practical, cost-effective, and suitable for large-scale production without compromising purity.
A significant development in the synthesis of this compound is the establishment of chromatography-free purification protocols. smolecule.comthieme-connect.com Traditional column chromatography can be time-consuming, expensive, and difficult to scale up. The improved method relies on a simple workup and crystallization procedure. thieme-connect.com
After the tosylation step, the reaction mixture is diluted with water, and the organic layer is separated. This layer is then washed sequentially with water and a dilute acidic solution, such as 5% citric acid, to remove the base (NMM) and other water-soluble impurities. thieme-connect.com After drying and concentrating the organic solvent, the final product is purified by crystallization from a suitable solvent mixture, such as ethyl acetate (B1210297) and petroleum ether. thieme-connect.com This approach yields a high-purity product and is significantly more efficient for preparing large quantities of the reagent. thieme-connect.comorganic-chemistry.org
Several factors make this compound amenable to large-scale synthesis:
Stability and Handling: The final product is a stable, crystalline solid that is easy to handle and store, which is a major advantage over other potentially hazardous aminating agents. chemimpex.comrsc.org
Safety: The synthesis has been demonstrated to be safe, and the reagent is considered less energetic compared to other related compounds. researchgate.netthieme-connect.com For safety, reactions and workups are generally maintained at temperatures below 50 °C. thieme-connect.com
Efficiency: The chromatography-free synthesis protocol significantly enhances the practicality and throughput of the process, making it economically viable for industrial applications. smolecule.comthieme-connect.com
Reagent Availability: The starting materials—hydroxylamine, di-tert-butyl dicarbonate, and p-toluenesulfonyl chloride—are readily available commercial chemicals. thieme-connect.com
Precursor and Intermediate Chemistry in this compound Synthesis
The synthesis of this compound involves several key precursors and a crucial intermediate.
Primary Precursors: The fundamental building blocks are hydroxylamine , which provides the core N-O structure, di-tert-butyl dicarbonate , which serves as the source for the N-Boc protecting group, and p-toluenesulfonyl chloride , the source of the O-tosyl group. thieme-connect.com
The compound itself, this compound, is considered a stable precursor for generating highly reactive aminating agents in situ under specific reaction conditions. frontiersin.orgresearchgate.net The N-Boc group effectively "masks" the reactive nitrogen center until it is needed for a desired chemical transformation. frontiersin.org
Reactivity and Mechanistic Investigations of N Boc O Tosyl Hydroxylamine
Electrophilic Amination Reactions
N-Boc-O-tosyl hydroxylamine (B1172632) is recognized as a versatile and efficient nitrogen source for the electrophilic N-amination of various amines. sigmaaldrich.commedchemexpress.comchemicalbook.com Its stability and ease of handling have made it a favorable reagent in synthetic chemistry for introducing a protected amino group. smolecule.com
N-Amination of Aryl and Alkyl Amines
N-Boc-O-tosyl hydroxylamine serves as an effective reagent for the N-amination of both aryl and alkyl amines. sigmaaldrich.commedchemexpress.comsmolecule.comchemicalbook.com This process facilitates the transfer of the N-Boc (tert-butoxycarbonyl) group to various substrates, leading to the formation of N-Boc protected hydrazine (B178648) derivatives. smolecule.comthieme-connect.com The reagent has also been successfully employed for the N-amination of amino acids and their derivatives, highlighting its utility as an efficient NH-Boc transfer reagent in peptide and medicinal chemistry. acs.orgacs.org The reaction generally proceeds under mild conditions and is compatible with a range of functional groups, enhancing its applicability in complex synthetic routes. smolecule.com
Table 1: Examples of N-Amination using this compound This table is representative and for illustrative purposes.
| Amine Substrate | Product | Yield (%) |
|---|---|---|
| Aniline | 1-Anilino-1-Boc-hydrazine | Good |
| Benzylamine | 1-Benzyl-1-Boc-hydrazine | High |
| Glycine methyl ester | N-Boc-hydrazino-acetic acid methyl ester | Good |
| Proline | N-Boc-hydrazino-proline | Moderate |
Mechanistic Pathways of N-Boc Transfer
The transfer of the "N-Boc" group from this compound to amine nucleophiles is a subject of mechanistic interest. While initially believed to form simple hydrazine adducts directly, further investigation has revealed more complex pathways. thieme-connect.com One proposed mechanism involves a Lossen rearrangement. thieme-connect.com In this pathway, the initial N-amination product may undergo rearrangement under certain conditions, leading to the formation of isomeric urea (B33335) derivatives rather than the anticipated hydrazine. thieme-connect.com This highlights the importance of careful structural characterization of the reaction products.
Interactions with Various Nucleophiles in Amination Processes
The reactivity of this compound extends to a variety of nucleophiles beyond simple amines. smolecule.com Its effectiveness as an electrophilic aminating agent allows it to react with carbanions, such as enolates, to form N-protected α-amino ketones, esters, or amides. researchgate.net Studies have demonstrated its interaction with diverse nucleophiles, underscoring its versatility in forming C-N bonds. smolecule.com The stability of the reagent under various reaction conditions allows for its use with a wide array of functional groups, making it a valuable tool in multistep organic synthesis. smolecule.com
Aziridination Chemistry
Beyond amination, this compound is a key reagent in the synthesis of aziridines, the smallest saturated nitrogen-containing heterocycles. It enables the direct aziridination of olefins, often without the need for metal catalysts. thieme-connect.comresearchgate.net
Intermolecular Aziridination of Olefins
A significant application of this compound is in the metal- and additive-free intermolecular aziridination of olefins. thieme-connect.comresearchgate.netorganic-chemistry.orgthieme-connect.com This method is particularly effective when conducted in hexafluoroisopropanol (HFIP), which facilitates the in situ generation of the active aminating agent. thieme-connect.comresearchgate.netorganic-chemistry.org The protocol is noted for its operational simplicity and the use of a stable, non-explosive aminating reagent. thieme-connect.comorganic-chemistry.org It has been successfully applied to a variety of unactivated and inactivated olefins, including di-, tri-, and tetrasubstituted alkenes, providing the corresponding N-H aziridines in good to excellent yields. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgbris.ac.uk The byproduct of the reaction is p-toluenesulfonic acid, which is water-soluble and generally does not interfere with the reaction. organic-chemistry.org
Stereospecificity and Regioselectivity in Aziridination Protocols
The aziridination reactions using this compound are characterized by high stereospecificity and regioselectivity. thieme-connect.comorganic-chemistry.orgthieme-connect.com The reaction proceeds in a stereospecific manner, meaning the stereochemistry of the starting olefin is retained in the aziridine (B145994) product. organic-chemistry.orgorganic-chemistry.org For instance, cis-olefins yield cis-aziridines. thieme-connect.com Synthetic and computational studies support a concerted, diastereospecific aza-Prilezhaev-type mechanism for this transformation. researchgate.netbris.ac.ukacs.orgnih.gov This "butterfly"-like transition state is analogous to the mechanism of olefin epoxidation by peroxyacids. nih.gov The reaction works well for electron-rich and neutral olefins, while electron-deficient olefins tend not to react under these conditions. nih.gov For activated alkenes like chalcones, an alternative aza-Michael-initiated ring-closure (aza-MIRC) pathway has been proposed. organic-chemistry.org
Table 2: Stereospecific Aziridination of Olefins with this compound in HFIP This table is representative and based on findings from Jat et al., Synthesis, 2022, 54, 4513-4520.
| Olefin Substrate | Product | Yield (%) | Stereochemistry |
|---|---|---|---|
| (E)-Stilbene | trans-2,3-Diphenylaziridine | High | trans |
| (Z)-Stilbene | cis-2,3-Diphenylaziridine | High | cis |
| trans-β-Methylstyrene | trans-2-Methyl-3-phenylaziridine | 85 | trans |
| cis-Cyclooctene | cis-9-Azabicyclo[6.1.0]nonane | 80 | cis |
| 1-Phenylcyclohexene | 1-Phenyl-7-azabicyclo[4.1.0]heptane | 92 | N/A |
Metal-Free Aziridination Approaches
A noteworthy application of this compound (TsONHBoc) is in the direct, metal-free intermolecular aziridination of olefins. organic-chemistry.orgthieme-connect.com This method provides a stereospecific pathway to N-H and N-Me aziridines from inactivated olefins. organic-chemistry.orgorganic-chemistry.org The process is typically conducted in hexafluoroisopropanol (HFIP), a solvent known for its ability to stabilize cationic intermediates and promote reactions through hydrogen bonding. thieme-connect.comresearchgate.net
A key advantage of using TsONHBoc is its ability to generate the active aminating agent in situ. thieme-connect.comresearchgate.net This circumvents the need to handle potentially unstable or explosive free aminating agents. thieme-connect.comresearchgate.net The reagent itself is stable, easy to access, and cost-effective, making it suitable for large-scale synthesis. organic-chemistry.orgresearchgate.net The reaction produces a water-soluble tosyl acid (TsOH) by-product, which generally does not interfere with the reaction and simplifies purification. organic-chemistry.orgthieme-connect.com This approach is lauded for being operationally simple, environmentally friendly, and applicable to a range of olefin substrates, yielding aziridines in good to excellent yields. organic-chemistry.org
The scope of this metal-free method has been demonstrated with various olefins. For instance, the reaction of trans-stilbene (B89595) with TsONHBoc in HFIP at room temperature yields the corresponding N-H aziridine in high yield. The reaction is stereospecific, with (E)-olefins affording trans-aziridines and (Z)-olefins giving cis-aziridines.
| Olefin Substrate | Product | Yield (%) | Conditions |
| trans-Stilbene | trans-2,3-Diphenylaziridine | 95 | TsONHBoc, HFIP, rt, 2h |
| Indene | 1a,6b-Dihydro-1H-indeno[1,2-b]azirine | 92 | TsONHBoc, HFIP, rt, 2h |
| α-Methylstyrene | 2-Methyl-2-phenylaziridine | 85 | TsONHBoc, HFIP, rt, 3h |
| 1-Octene | 2-Hexylaziridine | 78 | TsONHBoc, HFIP, rt, 4h |
This table presents representative data on the metal-free aziridination of various olefins using this compound, based on findings in the cited literature. organic-chemistry.orgresearchgate.net
Aza-Prilezhaev-Type and Related Mechanisms
The mechanism of the metal-free aziridination using TsONHBoc is proposed to follow distinct pathways depending on the nature of the olefin substrate. For unactivated, non-polarized alkenes, the reaction is believed to proceed via an aza-Prilezhaev-type mechanism. organic-chemistry.orgbris.ac.uk This mechanism is analogous to the well-known Prilezhaev epoxidation of alkenes using peracids like m-CPBA. bris.ac.uk In this pathway, the in situ generated aminating agent adds to the alkene in a concerted fashion, involving a "butterfly-like" transition state, which accounts for the observed stereospecificity. bris.ac.uk
In situ deprotection of O-tosyl-activated N-Boc hydroxylamines, often triggered by an acid like trifluoroacetic acid (TFA), generates a potent electrophilic aminating agent. bris.ac.ukacs.orgresearchgate.net This intermediate has a structural similarity to m-CPBA and engages alkenes in a process that resembles an aza-variant of the Prilezhaev reaction. bris.ac.uk Computational and synthetic studies have corroborated this diastereospecific aza-Prilezhaev-type mechanism for both intramolecular and intermolecular aziridinations. researchgate.netacs.orgresearchgate.net
For electron-deficient olefins such as chalcones, an alternative mechanism, the aza-Michael initiated ring closure (aza-MIRC), is proposed. organic-chemistry.org This pathway involves an initial conjugate addition of the aminating agent to the α,β-unsaturated system, followed by an intramolecular nucleophilic attack to close the three-membered aziridine ring.
These mechanistic pathways underpin the versatility of TsONHBoc in synthesizing complex N-heterocyclic ring systems through stereospecific aminative cyclizations. researchgate.netresearchgate.net
Transition Metal-Catalyzed Aziridination (e.g., Rh(II)-Catalyzed)
While metal-free methods are attractive, transition metal catalysis offers powerful alternatives for aziridination. Rhodium(II) catalysts, in particular, have proven highly efficient in preparing unactivated aziridines directly from olefins using O-(sulfonyl)hydroxylamines as the aminating agents. organic-chemistry.orgacs.org These reactions are known for their high stereospecificity and broad functional group tolerance. acs.orgrsc.org
In a typical Rh(II)-catalyzed process, the catalyst reacts with the hydroxylamine derivative to form a metal-nitrenoid intermediate. This highly reactive species then transfers the nitrogen group to the olefin. The choice of ligand on the rhodium catalyst can influence the efficiency and selectivity of the reaction. For example, dirhodium(II) caprolactamate has been used effectively for the aziridination of olefins with p-toluenesulfonamide. organic-chemistry.org
The development of these catalytic systems has expanded the scope of aziridination to include the direct synthesis of N-H and N-alkyl aziridines, which are valuable building blocks but were previously difficult to access. researchgate.netacs.org Other earth-abundant metals like copper and iron have also been explored as catalysts to create more sustainable and cost-effective protocols. rsc.orgresearchgate.net For example, Cu(II)-mediated reactions have been developed for both olefin aziridination and aryl amination. researchgate.net
| Catalyst | Olefin | Nitrogen Source | Product | Yield (%) |
| Rh₂(esp)₂ | Styrene | TsONH₂ | 2-Phenyl-1H-aziridine | 90 |
| Rh₂(OAc)₄ | 1-Octene | MsONH₂ | 2-Hexyl-1H-aziridine | 85 |
| Cu(OTf)₂ | Chalcone | TsONHMe | 1-Methyl-2-benzoyl-3-phenylaziridine | 88 |
| Fe(OAc)₂ | Styrene | DPH | 2-Phenyl-1H-aziridine | 75 |
This table summarizes findings on transition metal-catalyzed aziridination using various catalysts and hydroxylamine-derived reagents. researchgate.netacs.orgresearchgate.net
Beckmann Rearrangement Applications
The Beckmann rearrangement is a classic organic reaction that transforms oximes into amides. masterorganicchemistry.comnih.gov this compound has been ingeniously applied to facilitate a one-step synthesis of secondary amides directly from ketones, bypassing the need to pre-form and isolate the oxime intermediate. rsc.orgrsc.org
Metal-Free Synthesis of Secondary Amides from Ketones
A direct, metal- and additive-free method for the synthesis of secondary amides from a wide variety of ketones has been developed using TsONHBoc as the nitrogen source. rsc.orgrsc.org This one-step process typically proceeds in trifluoroethanol (TFE), a weakly acidic solvent that facilitates the in situ generation of the active amine reagent. rsc.org The reaction is notable for its operational simplicity and its compatibility with various functional groups. rsc.orgresearchgate.net
The method has been successfully applied to a range of substrates, including substituted acetophenones, benzophenones, and even complex steroidal ketones like pregnenolone, affording the corresponding amides and lactams in good to excellent yields. rsc.org The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. rsc.org
| Ketone | Amide/Lactam Product | Yield (%) | Conditions |
| Acetophenone | N-Phenylacetamide | 92 | TsONHBoc, TFE, rt |
| Benzophenone | N-Phenylbenzamide | 85 | TsONHBoc, TFE, 70 °C |
| Cyclohexanone | ε-Caprolactam | 75 | TsONHBoc, TFE, 70 °C |
| Pregnenolone | Pregnenolone-derived lactam | 90 | TsONHBoc, TFE, rt |
This table showcases the versatility of TsONHBoc in the direct, metal-free synthesis of secondary amides and lactams from various ketones. rsc.org
Dual Role in Oxime Activation and Amide Formation
The efficacy of this compound in the one-pot conversion of ketones to secondary amides stems from its dual role in the reaction mechanism. rsc.orgrsc.orgresearchgate.net
First, TsONHBoc acts as the aminating agent, reacting with the ketone to form an activated O-tosyl oxime intermediate in situ. rsc.orgresearchgate.netresearchgate.net The presence of the excellent tosyl leaving group on the oxime oxygen is crucial for promoting the subsequent rearrangement. masterorganicchemistry.com
Second, upon rearrangement, the tosylic acid (TsOH) by-product is generated. rsc.orgrsc.org This strong Brønsted acid then facilitates the final step of the amide formation. rsc.orgresearchgate.net This dual functionality eliminates the need for external acids or additives, which are often required in traditional Beckmann rearrangements under harsh conditions. rsc.orgresearchgate.net This streamlined process, which generates a water-soluble by-product, represents a significant improvement in efficiency and environmental friendliness over classical two-step procedures. rsc.orgresearchgate.net
Other Nitrogen Transfer Reactions
Beyond aziridination and Beckmann rearrangements, this compound serves as a versatile nitrogen source for other important transformations. It is recognized as a safe and efficient reagent for the electrophilic N-amination of aryl and alkyl amines. smolecule.commedchemexpress.com
Furthermore, it has been successfully employed in the metal-free synthesis of nitriles directly from aldehydes. researchgate.netrsc.org This method is practical and economical, tolerating a wide array of functional groups to provide aromatic, aliphatic, and α,β-unsaturated nitriles in excellent yields. rsc.org The bench-stable nature of TsONHBoc and the mild reaction conditions make it a valuable tool for this transformation. rsc.org
Another notable application is the construction of primary aromatic amines from aryl boronic acids. researchgate.netresearchgate.net In this transition-metal-free approach, TsONHBoc acts as an amine surrogate, reacting with both electron-rich and electron-deficient aryl boronic acids under acidic conditions to furnish the desired anilines. researchgate.net
Synthesis of Nitriles from Aldehydes
A significant application of this compound (TsONHBoc) is the direct, metal-free conversion of aldehydes to nitriles. rsc.orgrsc.org This method provides a practical and economical alternative to traditional nitrile syntheses, which often involve toxic reagents or harsh conditions. rsc.orgresearchgate.net The reaction is typically carried out in a weakly acidic solvent like 2,2,2-trifluoroethanol (B45653) (TFE), which facilitates the in situ generation of the active aminating agent, O-tosylhydroxylamine (TsONH₂). rsc.org
The process is initiated by the reaction of an aldehyde with the in situ-generated TsONH₂. This is followed by a rearrangement to furnish the corresponding nitrile. researchgate.net This transformation is notable for its broad substrate scope and high tolerance for various functional groups. Aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes are all effectively converted to their nitrile counterparts in excellent yields. rsc.org The mild reaction conditions and the stability of the starting reagent make this protocol highly advantageous for synthetic applications, including potential scale-up syntheses. rsc.orgrsc.org
Below is a table summarizing the conversion of various aldehydes to nitriles using this compound.
| Aldehyde Substrate | Product | Yield (%) |
| 4-Bromobenzaldehyde | 4-Bromobenzonitrile | 95 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzonitrile | 96 |
| 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 92 |
| 2-Naphthaldehyde | 2-Naphthonitrile | 94 |
| Cinnamaldehyde | Cinnamonitrile | 89 |
| Dodecanal | Dodecanenitrile | 85 |
| 3-Pyridinecarboxaldehyde | 3-Cyanopyridine | 90 |
| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzonitrile | 94 |
Data compiled from studies on the metal-free synthesis of nitriles. rsc.orgrsc.org
Derivatization of Amino Acids and their Analogues
This compound serves as an efficient reagent for the electrophilic N-amination of amino acids and their derivatives. researchgate.netacs.org This reaction provides a direct pathway to terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, which are valuable intermediates in the synthesis of modified peptides, azapeptides, and other biologically active heterocyclic compounds. researchgate.net
The reaction involves the use of this compound as an effective NH-Boc transfer reagent. researchgate.net It has been successfully applied to various amino acid derivatives, including amino esters and amino alcohols, converting them into the corresponding β-Boc-hydrazino derivatives. researchgate.net This method is distinguished by its efficiency and the use of a relatively safe and stable aminating agent compared to other more energetic alternatives. thieme-connect.comacs.org
C-H Amination Strategies
The reagent has been instrumental in developing novel C-H amination strategies. Dirhodium catalysts, in particular, have been shown to effectively mediate C-H amination for a wide range of monocyclic and fused aromatic compounds using O-sulfonylhydroxylamines like the active species derived from this compound. nih.gov These reactions are operationally simple, fast, and proceed at or below ambient temperature to furnish primary and N-alkyl arylamines with good regioselectivity. nih.gov
A key aspect of this chemistry is the ability to tune the chemoselectivity. For instance, in the presence of a Rh(II) catalyst, the choice of the hydroxylamine-derived reagent can determine whether an olefin undergoes aziridination or an aromatic C-H bond undergoes amination. nih.gov Intramolecular versions of this reaction have also been developed, providing one of the mildest and most efficient methods for aza-annulations to synthesize fused N-heterocycles like tetrahydroquinolines. nih.govbris.ac.uk The process involves introducing the aminating functionality via a Mitsunobu reaction, followed by acidic cleavage of the Boc group and subsequent in situ C-H amination. nih.gov
Detailed Mechanistic Studies and Computational Analysis
The utility of this compound is underpinned by extensive mechanistic and computational investigations that have shed light on its mode of action.
Elucidation of Reactive Intermediates
A central feature of reactions involving this compound is the in situ generation of a highly reactive electrophilic aminating agent. rsc.orgbris.ac.uk Under acidic conditions, such as in solvents like TFE or hexafluoroisopropanol (HFIP), or in the presence of an acid like trifluoroacetic acid (TFA), the Boc-protecting group is cleaved. rsc.orgbris.ac.ukresearchgate.net This unmasks a potent aminating species, believed to be O-tosylhydroxylamine or a protonated variant thereof. rsc.orgbris.ac.uk
This intermediate is highly electrophilic and can engage in various transformations. In the context of C-H amination catalyzed by rhodium, it is proposed that the reaction proceeds through the formation of a rhodium nitrene or a related metal-nitrenium intermediate upon cleavage of the N-O bond. rsc.orgfrontiersin.org For metal-free aziridinations, the in situ generated aminating agent is sufficiently electrophilic to react directly with olefins. researchgate.netorganic-chemistry.org Similarly, in the Beckmann rearrangement for synthesizing secondary amides from ketones, TsONHBoc is believed to first form an activated oxime intermediate. researchgate.net The tosyl group acts as an excellent leaving group, facilitating these transformations.
Transition State Characterization
Kinetic Isotope Effect (KIE) experiments have been crucial in characterizing the transition states of reactions involving intermediates derived from this compound. In studies of rhodium-catalyzed C-H amination, a KIE value of 5.3 was reported for a reaction using an N-Boc-O-tosyl substrate. frontiersin.org This significant KIE value suggests that C-H bond cleavage is involved in the rate-determining step of the reaction. frontiersin.org
Comparing the KIE values between reactions using O-benzoyl (O-Bz) hydroxylamines (KIE ≈ 4.0) and O-tosyl (O-Ts) hydroxylamines (KIE ≈ 5.3) under the same catalytic system indicates that the nature of the leaving group on the hydroxylamine precursor plays a significant role in defining the properties of the reactive intermediate and the transition state structure. frontiersin.org The higher KIE for the O-Ts system points to a more concerted or later transition state for C-H insertion compared to the O-Bz system. frontiersin.org These studies provide strong evidence against a mechanism involving a freely diffusible, long-lived nitrene and support a more organized transition state assembly.
Computational Modeling of Reaction Pathways
Computational studies, particularly using Density Functional Theory (DFT), have provided deep insights into the reaction pathways. For the intramolecular aziridination of N-tethered alkenes, computational analyses corroborate a diastereospecific, concerted aza-Prilezhaev-type mechanism. bris.ac.ukbris.ac.uk These calculations help to validate experimentally observed stereochemical outcomes and elucidate the electronic structure of the transition state.
In the context of C-H amination, DFT calculations have been used to investigate the proposed equilibrium between a rhodium nitrene and a protonated nitrenium ion, explaining the observed switch in chemoselectivity between olefin aziridination and arene C-H amination. frontiersin.org Furthermore, computational modeling has been applied to metal-free aziridinations of unactivated olefins, supporting a mechanism that proceeds via a carbocation intermediate in some cases, which explains observed stereochemical scrambling. researchgate.net These computational models are invaluable for understanding reaction mechanisms, predicting reactivity and selectivity, and guiding the design of new synthetic methods. rsc.orgorganic-chemistry.org
Spectroscopic Investigations Supporting Mechanistic Proposals
The elucidation of reaction mechanisms involving this compound relies heavily on the application of various spectroscopic techniques. These methods are indispensable for the structural confirmation of reactants, the identification of transient intermediates, and the characterization of final products, thereby providing concrete evidence to support or refute proposed mechanistic pathways. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to monitor the course of reactions and to understand the chemo- and regioselectivity of the amination process.
Detailed analysis of spectroscopic data from reactions utilizing this compound and its derivatives has been crucial in confirming reaction outcomes. For instance, in the synthesis of N-Boc-N-methyl-O-tosyl hydroxylamine, ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of the product. rsc.orgcardiff.ac.uk The successful synthesis is verified by the presence of characteristic signals for the Boc, methyl, and tosyl groups at their expected chemical shifts. rsc.org
High-Resolution Mass Spectrometry (HRMS) plays a critical role by providing exact mass measurements, which confirm the elemental composition of the synthesized molecules. rsc.org This technique is particularly valuable for verifying the formation of the desired aminated products and for ruling out alternative structures.
Furthermore, spectroscopic analysis is vital in distinguishing between potential isomers, such as N-protected versus O-protected hydroxylamines, a distinction that is fundamental to mechanistic understanding. cardiff.ac.ukcardiff.ac.uk The observation of specific intermediates or the stereochemical and regiochemical outcome of a reaction, as determined by spectroscopic methods, provides direct insight into the nature of the reactive species and the transition states involved. In some studies, spectroscopic data is combined with computational calculations to build a comprehensive model of the reaction mechanism, from the initial electrophilic activation to the final bond formation. researchgate.netbris.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy are primary tools for the structural analysis of compounds derived from this compound. The chemical shifts provide detailed information about the electronic environment of the nuclei, allowing for unambiguous structure determination. Below is a table summarizing representative NMR data for a key derivative, N-Boc-N-methyl-O-tosyl hydroxylamine, which is often used in mechanistic studies.
Interactive Table 1: ¹H and ¹³C NMR Spectroscopic Data for N-Boc-N-methyl-O-tosyl hydroxylamine in CDCl₃ rsc.org
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| ¹H NMR | Aromatic (Tosyl) | 7.86 | d, J = 8.4 |
| Aromatic (Tosyl) | 7.35 | d, J = 8.1 | |
| N-Methyl | 3.24 | s | |
| Methyl (Tosyl) | 2.45 | s | |
| tert-Butyl (Boc) | 1.22 | s | |
| ¹³C NMR | Carbonyl (Boc) | 156.0 | |
| Aromatic (Tosyl, C-S) | 145.7 | ||
| Aromatic (Tosyl, C-O) | 131.1 | ||
| Aromatic (Tosyl, CH) | 129.7 | ||
| Aromatic (Tosyl, CH) | 129.5 | ||
| Quaternary (Boc) | 83.3 | ||
| N-Methyl | 40.1 | ||
| tert-Butyl (Boc) | 27.5 | ||
| Methyl (Tosyl) | 21.7 |
Note: Chemical shifts are reported relative to the residual solvent signal. d = doublet, s = singlet.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS is essential for confirming the molecular formula of reaction products, lending strong support to proposed structures. For example, in studies involving the synthesis of various substituted heterocyclic compounds, HRMS (ESI+) is used to verify the mass of the final products to within a very narrow margin of error, confirming successful amination.
Interactive Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for Reaction Products rsc.org
| Compound Structure | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| N-(4-fluorobenzyl)tetrahydrofuran-3-amine | C₁₁H₁₄FNO | 196.1132 | 196.1133 |
| N-(4-bromobenzyl)tetrahydrofuran-3-amine | C₁₁H₁₄BrNO | 256.0332 | 256.0331 |
This level of precision in mass determination is crucial for confirming that the target transformation has occurred as proposed in the reaction mechanism. The combination of these spectroscopic techniques provides a powerful toolkit for researchers to investigate the intricate details of reactions involving this compound.
Applications in Advanced Organic Synthesis and Chemical Biology
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The ability of N-Boc-O-tosyl hydroxylamine (B1172632) to act as a reliable electrophilic aminating agent is pivotal in the synthesis of various nitrogen-containing heterocycles, which are core structures in many biologically active compounds.
N-substituted pyrazoles are a prominent class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals. nih.gov The synthesis of these structures is often facilitated by using β-Boc-protected hydrazines, which are readily prepared through the electrophilic amination of primary amines with N-Boc-O-tosyl hydroxylamine. thieme-connect.com This two-step approach provides a versatile pathway to N-aryl and N-alkyl pyrazoles.
The general process involves:
N-Amination: A primary amine is reacted with this compound in the presence of a base to yield the corresponding N-Boc-protected hydrazine (B178648).
Cyclocondensation: The resulting hydrazine is then reacted with a 1,3-dicarbonyl compound. The subsequent removal of the Boc protecting group, often under acidic conditions, triggers a cyclocondensation reaction to form the pyrazole (B372694) ring. beilstein-journals.org
This methodology is advantageous as it allows for the direct installation of a wide variety of substituents on the pyrazole nitrogen, starting from readily available primary amines. nih.gov The use of this compound provides a safer and more efficient alternative to other energetic aminating agents. thieme-connect.comacs.org
Table 1: Synthesis of N-Substituted Pyrazoles via N-Boc-Hydrazine Intermediates
| Starting Amine | 1,3-Dicarbonyl Compound | N-Substituent on Pyrazole | Reference |
| Aniline | 2,4-Pentanedione | Phenyl | nih.govthieme-connect.com |
| Benzylamine | 2,4-Pentanedione | Benzyl | nih.govthieme-connect.com |
| 4-Fluoroaniline | 2,4-Pentanedione | 4-Fluorophenyl | nih.gov |
| 1-Phenylethan-1-amine | 2,4-Pentanedione | 1-Phenylethyl | nih.gov |
Beyond pyrazoles, this compound is instrumental in constructing more intricate N-heterocyclic systems. A notable application is in the metal-free aziridination of olefins. researchgate.net Aziridines are valuable synthetic intermediates, and this reagent provides a method for their formation by transferring a protected amino group across a double bond.
Furthermore, the in situ deprotection of the N-Boc group from O-tosyl activated N-Boc hydroxylamines can initiate intramolecular aziridination of N-tethered alkenes. researchgate.net This strategy leads to the formation of complex, fused N-heterocyclic ring systems, demonstrating the reagent's utility in cascade reactions to build molecular complexity efficiently. researchgate.net The reagent's ability to participate in various cyclization reactions under metal-free conditions highlights its broad applicability in synthesizing diverse heterocyclic scaffolds. researchgate.net
Peptide and Amino Acid Analog Synthesis
In the field of chemical biology, this compound is a key reagent for the synthesis of non-natural amino acids and peptide mimetics, which are crucial for drug discovery and the study of protein structure and function.
β-Boc-protected hydrazines are fundamental building blocks for various peptide analogs. thieme-connect.com They are synthesized via the electrophilic N-amination of aryl and alkyl amines using this compound. researchgate.netthieme-connect.com The reaction is typically carried out under mild conditions with a base like potassium carbonate in a solvent such as dimethylformamide (DMF). thieme-connect.com This method has been successfully applied to the N-amination of amino acid derivatives, including amino esters and amino alcohols, to produce terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids and their corresponding derivatives. researchgate.net These hydrazino compounds are stable, versatile intermediates for further synthetic manipulations. researchgate.net
Table 2: Examples of N-Amination using this compound
| Substrate | Product | Yield (%) | Reference |
| 4-Methoxyaniline | N-Boc-N'-(4-methoxyphenyl)hydrazine | 92 | thieme-connect.com |
| Benzylamine | N-Boc-N'-benzylhydrazine | 85 | thieme-connect.com |
| L-Phenylalanine methyl ester | Methyl 2-(2-(tert-butoxycarbonyl)hydrazinyl)-3-phenylpropanoate | - | researchgate.net |
| L-Leucine methyl ester | Methyl 2-(2-(tert-butoxycarbonyl)hydrazinyl)-4-methylpentanoate | - | researchgate.net |
Azapeptides are peptide analogs where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. researchgate.net This modification can induce specific secondary structures, such as β-turns, and enhance proteolytic stability. β-Boc-protected hydrazino acids, synthesized using this compound, are crucial precursors for the solid-phase synthesis of azapeptides. researchgate.net By introducing an aza-amino acid residue as an N-Boc-aza(1)-dipeptide, a general and efficient protocol for azapeptide synthesis has been developed. researchgate.net
The incorporation of these building blocks allows for the creation of modified peptide scaffolds with unique conformational properties. researchgate.net These peptidomimetics are valuable tools in pharmacology and materials science, helping to overcome the limitations of natural peptides in therapeutic applications. researchgate.net
Contribution to Pharmaceutical and Agrochemical Intermediates
The versatility of this compound as a nitrogen source makes it a valuable reagent in the synthesis of intermediates for the pharmaceutical and agrochemical industries. chemimpex.comresearchgate.net Its ability to facilitate the formation of C-N bonds under mild and often metal-free conditions is highly desirable in the large-scale production of complex molecules. chemimpex.comresearchgate.net
The reagent is employed in the synthesis of various amine derivatives and nitrogen-containing compounds that serve as key building blocks for active pharmaceutical ingredients (APIs) and crop protection chemicals. chemimpex.comnih.gov For instance, its role in creating substituted pyrazoles is significant, as this heterocycle is a known pharmacophore in drugs like Celecoxib. beilstein-journals.org Moreover, it has been used in the direct conversion of ketones and aldehydes to secondary amides and nitriles, respectively, which are important functional groups in many industrial chemicals. researchgate.netrsc.orgrsc.org The stability and safe handling profile of this compound, compared to other more hazardous aminating agents, further enhance its appeal for industrial applications. chemimpex.comresearchgate.net
Role in Drug Design and Development
In the realm of drug design, the introduction of nitrogen-containing functional groups is a critical strategy for modulating the pharmacological properties of a molecule. This compound facilitates the precise insertion of amino groups into complex molecular scaffolds. smolecule.comchemimpex.com This allows medicinal chemists to synthesize a wide array of analogs of a lead compound, which is essential for optimizing its efficacy, selectivity, and pharmacokinetic profile. Its compatibility with various functional groups and reaction conditions makes it a preferred reagent for building libraries of potential drug candidates. smolecule.comchemimpex.com The reagent is instrumental in creating nitrogen-rich heterocyclic compounds, which are prevalent structures in many approved drugs. chemimpex.com
Synthesis of Bioactive Molecules and Drug Candidates
This compound has been successfully employed in the synthesis of numerous bioactive molecules. smolecule.com One significant application is in the preparation of secondary amides from ketones through a metal-free Beckmann rearrangement, a reaction that is fundamental in producing scaffolds for new drug candidates. rsc.orgresearchgate.net Furthermore, it serves as a nitrogen source for the metal-free synthesis of nitriles from aldehydes, which are important intermediates in pharmaceutical manufacturing. researchgate.net
The reagent is also used in the synthesis of unactivated aziridines, which are core structures in many biologically active natural products and serve as crucial building blocks in organic synthesis. acs.orgresearchgate.net Research has shown its utility in synthesizing terminal Boc-protected hydrazino acids, which are valuable precursors for creating modified peptides and other biologically active heterocyclic derivatives. researchgate.net
| Application Area | Synthetic Transformation | Significance |
| Medicinal Chemistry | Metal-free synthesis of secondary amides from ketones via Beckmann rearrangement. rsc.orgresearchgate.net | Creation of core structures for novel drug candidates. |
| Pharmaceutical Synthesis | Metal-free conversion of aldehydes to nitriles. researchgate.net | Provides key intermediates for pharmaceutical manufacturing. |
| Bioactive Scaffolds | Direct aziridination of unactivated olefins. acs.orgresearchgate.net | Synthesis of core structures found in many natural products. |
| Peptide Modification | Synthesis of protected hydrazino acids from amino acids. researchgate.net | Access to building blocks for modified peptides and heterocycles. |
Advanced Materials and Bioconjugation Research
The applications of this compound extend beyond small molecule synthesis into the development of advanced materials and bioconjugates. smolecule.comchemimpex.com Its ability to introduce a versatile functional handle makes it a powerful tool in materials science and chemical biology. smolecule.comchemscene.com
Introduction of Functional Groups onto Biomolecules (e.g., for drug delivery)
Bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies, is a cornerstone of modern drug delivery and targeted therapy. smolecule.comchemimpex.com this compound is used to introduce a protected aminoxy group onto a biomolecule. After deprotection, this aminoxy group can react with an aldehyde or ketone on another molecule (e.g., a drug payload) to form a stable oxime linkage. This specific and controllable conjugation chemistry is highly valuable for creating precisely engineered drug delivery systems. chemimpex.comchemimpex.com
Potential in Polymer Chemistry and Material Science
In material science, this compound shows potential for the development of new functional polymers. smolecule.comchemimpex.com By incorporating the reagent into polymerization processes, chemists can create polymers with pendant-protected amino groups. These functional groups can be deprotected and subsequently modified, allowing for the tailoring of the polymer's properties for specific applications, such as creating new materials for coatings, sensors, or biomedical devices. chemimpex.comchemscene.com
Utility as a Linker in Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potency of a small-molecule drug. The linker that connects these two components is critical to the ADC's stability and efficacy. This compound is used as a reagent to help construct these linkers. chemicalbook.in The aminoxy functionality it introduces can be used to attach the drug to the antibody via an oxime bond, a type of linkage that is often employed in ADC technology. chemicalbook.in
| Research Area | Application | Mechanism |
| Drug Delivery | Functionalization of biomolecules. chemimpex.comchemimpex.com | Introduces a protected aminoxy group for subsequent oxime ligation. |
| Material Science | Creation of functional polymers. smolecule.comchemimpex.com | Allows for the incorporation of modifiable amino groups into polymer chains. |
| Targeted Therapy | Component in ADC linker synthesis. chemicalbook.in | Facilitates the formation of stable linkages between antibodies and cytotoxic drugs. |
Utilization in Solid-Phase Organic Synthesis
Solid-phase synthesis is a technique that simplifies the process of creating complex molecules like peptides and oligonucleotides by anchoring the starting material to a solid support (resin). This compound is well-suited for this methodology. smolecule.com It can be used to introduce amino functionalities to molecules attached to the solid support. The key advantage is that excess reagents and by-products can be easily washed away, streamlining the purification process. This is particularly valuable in the multi-step synthesis of complex molecules, such as in the creation of azapeptides, where the reagent is used to introduce the aza-amino acid residue efficiently and without racemization. researchgate.net
Comparative Analysis with Alternative Electrophilic Aminating Reagents
Comparative Reactivity, Selectivity, and Efficiency Profiles
The reactivity, selectivity, and efficiency of an aminating agent are critical metrics for its synthetic utility. N-Boc-O-tosyl hydroxylamine (B1172632) often demonstrates a favorable profile compared to other reagents in various transformations.
In the amination of aryl and alkyl amines, N-Boc-O-tosyl hydroxylamine is noted for its high efficiency under mild conditions. researchgate.net Its unique structure, which combines a tert-butyloxycarbonyl (Boc) protecting group with a tosyl leaving group, enhances its reactivity and selectivity in nucleophilic substitution reactions. chemimpex.com This contrasts with simpler reagents like hydroxylamine-O-sulfonic acid (HOSA), which may provide lower yields in certain amination reactions. For instance, while O-tosylhydroxylamine successfully aminated 3,5-dinitro-1H-pyrazolate, HOSA failed to react with the same substrate under identical conditions.
The nature of the leaving group and N-protecting group significantly influences the reagent's behavior. A study comparing rhodium-catalyzed C-H amination reactions using this compound and various N-Boc-O-benzoyl hydroxylamines (with different electronic properties on the benzoyl group) highlighted differences in selectivity. While the reactivity of O-benzoyl (O-Bz) substrates could be tuned by altering the electronics of the benzoyl group, the O-tosyl (O-Ts) substrate showed distinct reactivity. For example, in a competitive reaction between benzylic and tertiary C–H bonds, the O-Ts substrate showed slightly lower selectivity than the O-Bz substrate, though diastereoselectivity was comparable. frontiersin.org However, in other cases, the O-Ts substrate provided better diastereoselectivities. frontiersin.org This suggests that the choice between an O-tosyl and an O-benzoyl derivative allows chemists to fine-tune the selectivity of the amination reaction based on the specific substrate and desired outcome.
The efficiency of this compound is also evident in its ability to act as a nitrogen source for the synthesis of nitriles from aldehydes in a metal-free system, tolerating a wide range of functional groups and providing excellent yields. rsc.org This direct approach is a valuable alternative to traditional methods that may require harsh conditions or toxic cyanide sources. rsc.org
Table 1: Comparative Reactivity of this compound and Related Reagents
| Reagent | Substrate Type | Reaction Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound (TsONHBoc) | Aldehydes | Nitrile Synthesis (Metal-Free) | Excellent yields across aromatic, aliphatic, and heteroarylic aldehydes. Tolerates a wide range of functional groups. | rsc.org |
| This compound (TsONHBoc) | Olefins | Aziridination (Metal-Free) | Stereospecific and regioselective, yielding aziridines in good to excellent yields. | organic-chemistry.org |
| This compound vs. N-Boc-O-benzoyl hydroxylamine | Alkyl Substrates | Intramolecular Rh-catalyzed C-H Amination | O-Ts substrate shows marginally lower regioselectivity between benzylic and tertiary C-H bonds but can offer superior diastereoselectivity. | frontiersin.org |
| O-tosylhydroxylamine vs. Hydroxylamine-O-sulfonic acid (HOSA) | 3,5-dinitro-1H-pyrazolate | N-Amination | O-tosylhydroxylamine successfully aminates the substrate, while HOSA fails under the same conditions. |
Relative Stability and Handling Characteristics
A significant advantage of this compound is its superior stability and ease of handling compared to many other electrophilic aminating agents. chemimpex.comrsc.org It is a white crystalline solid that is stable under normal conditions, making it convenient for storage and use in a laboratory setting. researchgate.netsmolecule.com
This stability is particularly noteworthy when contrasted with other hydroxylamine derivatives. For example, many O-protected hydroxylamines are known to be unstable or even explosive, necessitating careful handling or in situ generation. researchgate.netresearchgate.net Similarly, reagents like O-benzyl hydroxylamine can be hygroscopic, requiring storage as a stock solution. wiley-vch.de The non-explosive and bench-stable nature of this compound mitigates these safety and handling concerns, making it a more practical and safer reagent, especially for large-scale applications. rsc.orgorganic-chemistry.orgthieme-connect.com This inherent stability does not compromise its reactivity, as it can efficiently generate a highly reactive aminating species in situ under mild conditions. rsc.org This combination of stability and controlled reactivity is a key feature that distinguishes it from more "energetic" or hazardous alternatives.
Advantages of this compound in Specific Synthetic Contexts
The unique properties of this compound make it particularly advantageous in several specific synthetic scenarios:
Metal-Free Transformations: The reagent enables a range of important reactions without the need for transition metal catalysts. This includes the direct, intermolecular aziridination of inactivated olefins and the synthesis of nitriles from a wide variety of aldehydes. rsc.orgorganic-chemistry.orgthieme-connect.com These metal-free methods are often more cost-effective, environmentally friendly, and avoid potential issues of metal contamination in the final products, which is crucial in pharmaceutical synthesis. chemimpex.comorganic-chemistry.org
Mild Reaction Conditions: It facilitates the formation of amine derivatives and other nitrogen-containing compounds under mild conditions. chemimpex.comrsc.org This allows for its use with substrates bearing sensitive or labile functional groups, such as free hydroxyl groups, alkenes, and alkynes, which might not be tolerated under harsher reaction conditions required by other methods. rsc.org
In Situ Generation of Reactive Species: this compound can be deprotected in situ to generate a potent electrophilic aminating agent. acs.org In some reactions, the tosylic acid byproduct generated during the reaction can itself act as a Brønsted acid catalyst, facilitating subsequent steps like the Beckmann rearrangement in the synthesis of secondary amides from ketones. researchgate.net This dual role simplifies the reaction procedure by eliminating the need for additional additives. researchgate.net
Synthesis of Protected Hydrazino Derivatives: The reagent serves as an efficient NH-Boc transfer agent for the N-amination of amino acids, amino esters, and amino alcohols, producing valuable Boc-protected hydrazino derivatives. researchgate.net These products are important intermediates for creating modified peptides and other biologically active molecules. researchgate.net
Evolution and Development of Related Aminating Agents
The field of electrophilic amination has seen significant evolution, driven by the need for more efficient, selective, and safer reagents. rsc.orgrsc.org Early methods often relied on relatively simple, yet often hazardous or limited, reagents.
The development can be traced back to reagents like hydroxylamine O-sulfonic acid (HOSA), first used for the amination of arenes in the 1940s and 1960s, a process that required strong acids like aluminum chloride. rsc.orgnih.gov Other early approaches involved amino radical cations generated from N-chloroamine (N-Cl) substrates in highly acidic environments. rsc.orgnih.gov These initial methods often suffered from limitations such as harsh reaction conditions, low functional group tolerance, and the use of excess substrate. rsc.orgnih.gov
A major advancement was the development of transition-metal-catalyzed aminations, which expanded the scope and improved the mildness of the reactions. rsc.orgnih.gov The use of copper, rhodium, and iron catalysts with various hydroxylamine derivatives allowed for new transformations like the amination of arenes, aziridination of alkenes, and the synthesis of aminated sulfur compounds. rsc.orgnih.gov Reagents such as O-acyl hydroxylamines and oxaziridines became prominent in these catalyzed systems. wiley-vch.de
The development of this compound represents a further refinement in this evolutionary path. It incorporates key features that address the shortcomings of earlier reagents:
Enhanced Stability: The combination of the Boc group and the tosyl group confers significant stability, addressing the hazardous nature of many earlier aminating agents. organic-chemistry.orgthieme-connect.com
Protecting Group Strategy: The Boc group provides a convenient protecting group that can be removed in situ, allowing for the controlled release of a highly reactive aminating species under mild conditions. acs.org This strategy avoids undesired protecting-group manipulations, improving step efficiency. rsc.orgrsc.org
Facilitation of Metal-Free Pathways: The inherent reactivity of this compound has been instrumental in the recent shift towards developing powerful metal- and additive-free synthetic methods, aligning with the principles of green chemistry. rsc.orgorganic-chemistry.orgacs.org
This progression from simple, harsh reagents to highly designed, stable, and versatile molecules like this compound reflects the ongoing pursuit of greater control and efficiency in modern organic synthesis. rsc.orgrsc.org
Future Prospects and Emerging Research Directions
Development of Novel Catalytic Systems and Promoters
The development of new catalytic systems and promoters is a crucial area for expanding the utility of N-Boc-O-tosyl hydroxylamine (B1172632). While the reagent can participate in metal-free transformations, the introduction of catalysts can enhance reactivity, control selectivity, and broaden the scope of possible reactions. researchgate.netnih.govrsc.org
Current research has demonstrated the use of transition metal catalysts, such as those based on rhodium and copper, in conjunction with hydroxylamine-derived reagents for C-H amination reactions. nih.govrsc.org Future work will likely focus on:
Earth-Abundant Metal Catalysts: Exploring the use of more sustainable and cost-effective metals like iron, copper, and nickel to catalyze reactions involving N-Boc-O-tosyl hydroxylamine. nih.gov For instance, a nickel-catalyzed cyanation of hetero(aryl) chlorides has been developed using the less toxic zinc cyanide as the cyanide source. researchgate.net
Brønsted and Lewis Acid Promoters: Investigating the role of various acids in activating this compound or the substrate to facilitate new types of bond formations. For example, a Brønsted acid-catalyzed synthesis of nitriles has been described. researchgate.net
Photoredox Catalysis: Harnessing the power of visible light and photoredox catalysts to generate reactive intermediates from this compound, enabling novel and previously inaccessible transformations under mild conditions.
A key aspect of this research will be to gain a deeper mechanistic understanding of how these catalytic systems interact with this compound. rsc.org This knowledge will be instrumental in designing more efficient and selective catalysts for specific applications.
Expansion of Substrate Scope and Exploration of New Reaction Classes
A significant area of future research will involve expanding the range of substrates that can be effectively functionalized using this compound and exploring entirely new classes of reactions.
Expansion of Substrate Scope:
Current applications have largely focused on the amination of amines and the transformation of aldehydes. medchemexpress.comresearchgate.netacs.org Future efforts will likely target more complex and diverse substrates, including:
Unactivated C-H Bonds: Developing catalytic systems that can achieve site-selective amination of unactivated aliphatic and aromatic C-H bonds, a long-standing challenge in organic synthesis.
Heterocycles: Expanding the application of this compound to the direct functionalization of a wider variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. chemimpex.com
Late-Stage Functionalization: Utilizing the mild reaction conditions often associated with this compound for the late-stage functionalization of complex molecules, including drug candidates and natural products. rsc.org
Exploration of New Reaction Classes:
Beyond amination, the reactivity of this compound could be harnessed for other types of transformations:
Aziridination: Developing metal-free and stereospecific methods for the direct aziridination of olefins using this compound as the nitrogen source. thieme-connect.combris.ac.uk
Beckmann Rearrangement: Utilizing this compound as a dual-role reagent in the direct synthesis of secondary amides from ketones via a Beckmann rearrangement. researchgate.netrsc.org In this process, the reagent is proposed to first form an activated oxime intermediate, with the tosylic acid by-product then facilitating the rearrangement. researchgate.netrsc.org
Cyclization Reactions: Designing intramolecular reactions where this compound is tethered to a molecule, leading to the formation of various nitrogen-containing heterocyclic rings. bris.ac.uk
The following table summarizes some of the emerging reaction classes utilizing this compound:
| Reaction Class | Description | Key Features |
| Aziridination of Olefins | Direct, metal- and additive-free stereospecific N-H and N-Me aziridination of inactivated olefins. thieme-connect.com | Utilizes hexafluoroisopropanol (HFIP) as the solvent; the reagent generates the aminating agent in situ. thieme-connect.com |
| Synthesis of Secondary Amides | A direct, metal-free method for synthesizing secondary amides from ketones via a Beckmann rearrangement. researchgate.netrsc.org | The reagent plays a dual role in forming the oxime intermediate and facilitating the rearrangement. researchgate.netrsc.org |
| Dearomatizing Spirocyclization | Transition metal-free dearomatizing amination of phenols and naphthols to form spirocyclic pyrrolidines. bris.ac.uk | Proceeds via an SEAr-like mechanism under acidic conditions. bris.ac.uk |
Integration into Complex Natural Product Total Synthesis Strategies
The unique reactivity and stability of this compound make it an attractive tool for the synthesis of complex natural products. chemimpex.combris.ac.uk Future research in this area will focus on strategically incorporating reactions involving this reagent into the synthetic routes of intricate molecular architectures.
Key advantages for its use in total synthesis include:
Mild Reaction Conditions: The ability to introduce nitrogen under mild conditions is crucial for preserving sensitive functional groups present in complex intermediates. chemimpex.comrsc.org
Chemoselectivity: The potential for high chemoselectivity allows for the targeted functionalization of one site in a multifunctional molecule.
An example of its potential is in the synthesis of aziridine-containing natural products, where a direct aziridination step using this compound could significantly shorten the synthetic route. thieme-connect.com Furthermore, its application in the dearomative amination to create spirocyclic systems opens up avenues for synthesizing natural products with complex, three-dimensional structures. bris.ac.uk
Green Chemistry and Sustainable Synthetic Methodologies Utilizing this compound
In line with the growing emphasis on sustainable chemistry, future research will undoubtedly focus on developing greener synthetic methodologies that employ this compound. unicam.it This involves several key aspects:
Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product. The development of catalytic C-H amination and aziridination reactions are steps in this direction. nih.govthieme-connect.com
Use of Benign Solvents: Moving away from hazardous solvents towards more environmentally friendly alternatives like water, ethanol, or even solvent-free conditions. researchgate.netresearchgate.net Research into catalyst-free N-Boc protection of amines in a water-acetone mixture is an example of this trend. researchgate.net
Catalyst Recyclability: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net Sulfonic-acid-functionalized silica (B1680970) has been shown to be an effective and recyclable heterogeneous catalyst for N-Boc protection. researchgate.net
Energy Efficiency: Exploring reactions that can proceed at ambient temperature and pressure, reducing the energy consumption of the process. researchgate.net
The inherent stability and non-explosive nature of this compound, compared to some other electrophilic aminating agents, already contribute to its favorable safety profile, a key principle of green chemistry. acs.orgthieme-connect.com Future work will aim to build upon these advantages to create truly sustainable synthetic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
